molecular formula C6H8ClNOS B2401537 Methyl thiophene-2-carboximidate hydrochloride CAS No. 54610-49-0

Methyl thiophene-2-carboximidate hydrochloride

Cat. No. B2401537
CAS RN: 54610-49-0
M. Wt: 177.65
InChI Key: OEUWBJFZEJDNAJ-UHFFFAOYSA-N
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Description

“Methyl thiophene-2-carboximidate hydrochloride” is a chemical compound that belongs to the family of carboximidates . It has a linear formula of C6H8ClNOS .


Synthesis Analysis

Carboximidates, such as “Methyl thiophene-2-carboximidate hydrochloride”, are generally formed by the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols . Another synthesis method involves the reaction of methyl thiophene-2-carboxylate and hydrazine monohydrated .


Molecular Structure Analysis

The molecular structure of “Methyl thiophene-2-carboximidate hydrochloride” is represented by the linear formula C6H8ClNOS . The molecular weight is 177.65.


Chemical Reactions Analysis

Carboximidates are good electrophiles and undergo a range of addition reactions. They can be hydrolyzed to give esters and react with amines (including ammonia) to form amidines .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as Methyl thiophene-2-carboximidate hydrochloride, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, which is a significant issue in many industries.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices due to their flexibility and light weight.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.

Antioxidant Properties

Thiophene-2-carboxamide derivatives, including Methyl thiophene-2-carboximidate hydrochloride, have shown antioxidant properties . For instance, 3-amino thiophene-2-carboxamide derivatives promoted the highest antioxidant activity with percent inhibition 62.0–46.9% .

Antibacterial Activity

Thiophene-2-carboxamide derivatives have also demonstrated antibacterial activity . They have shown significant activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and pathogenic Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .

Future Directions

Thiophene-based analogs, such as “Methyl thiophene-2-carboximidate hydrochloride”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring these biological effects further and developing new synthesis methods.

properties

IUPAC Name

methyl thiophene-2-carboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS.ClH/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUWBJFZEJDNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thiophene-2-carboximidate hydrochloride

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